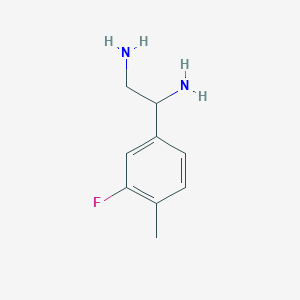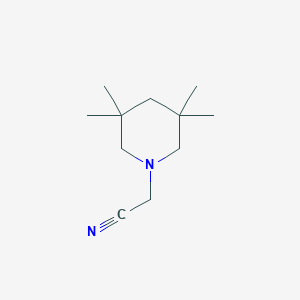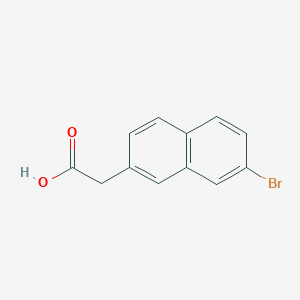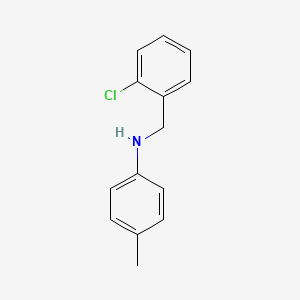
2-(Trifluoromethoxy)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethoxy)pentanedioic acid is a fluorinated organic compound characterized by the presence of a trifluoromethoxy group attached to a pentanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)pentanedioic acid typically involves the introduction of the trifluoromethoxy group into the pentanedioic acid structure. One common method is the trifluoromethoxylation of suitable precursors using reagents such as trifluoromethyl ethers. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethoxy)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-(Trifluoromethoxy)pentanedioic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials with enhanced stability and performance
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethoxy)pentanedioic acid involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can modulate biological processes and lead to desired therapeutic effects .
Comparación Con Compuestos Similares
Trifluoromethyl ethers: These compounds share the trifluoromethoxy group and exhibit similar chemical properties.
Fluorinated carboxylic acids: Compounds like trifluoroacetic acid have comparable reactivity due to the presence of fluorine atoms
Uniqueness: 2-(Trifluoromethoxy)pentanedioic acid is unique due to its specific combination of the trifluoromethoxy group and pentanedioic acid backbone. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C6H7F3O5 |
|---|---|
Peso molecular |
216.11 g/mol |
Nombre IUPAC |
2-(trifluoromethoxy)pentanedioic acid |
InChI |
InChI=1S/C6H7F3O5/c7-6(8,9)14-3(5(12)13)1-2-4(10)11/h3H,1-2H2,(H,10,11)(H,12,13) |
Clave InChI |
YMOJABKTCNYZPR-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-methoxyethyl 5-carbamoyl-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12109320.png)
![4-[(Cyclopropylamino)sulfonyl]benzoyl chloride](/img/structure/B12109328.png)







